N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide is a complex organic compound featuring a unique combination of benzo[d][1,3]dioxole and thiophene moieties linked through an oxalamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common approach includes:
Formation of Benzo[d][1,3]dioxole Derivative: Starting with benzo[d][1,3]dioxole, a benzylation reaction is performed using benzyl chloride in the presence of a base such as potassium carbonate.
Synthesis of Thiophene Derivative: The thiophene moiety is synthesized by acylation of thiophene with benzoyl chloride under Friedel-Crafts conditions.
Coupling Reaction: The benzo[d][1,3]dioxole and thiophene derivatives are then coupled using oxalyl chloride to form the oxalamide linkage. This step typically requires a catalyst such as triethylamine and is conducted under an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group into amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole and thiophene moieties can bind to active sites, modulating the activity of these targets and affecting cellular pathways. This can lead to outcomes such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(phenylmethyl)oxalamide
- N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-thienylmethyl)oxalamide
- N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methoxyphenylmethyl)oxalamide
Uniqueness
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide is unique due to the presence of both benzo[d][1,3]dioxole and thiophene moieties, which confer distinct electronic and steric properties. This combination enhances its potential interactions with biological targets and its suitability for various applications in medicinal and materials chemistry.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[(5-benzoylthiophen-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c25-20(15-4-2-1-3-5-15)19-9-7-16(30-19)12-24-22(27)21(26)23-11-14-6-8-17-18(10-14)29-13-28-17/h1-10H,11-13H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMYIAOJWUUQRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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